

# molecular weight of Bis-propargyl-PEG1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Bis-propargyl-PEG1

Cat. No.: B1667519

[Get Quote](#)

## Core Properties of Bis-propargyl-PEG1

**Bis-propargyl-PEG1** is a derivative of polyethylene glycol (PEG) that contains two terminal propargyl groups.<sup>[1]</sup> The "PEG1" designation indicates a single ethylene glycol unit within the core structure. These terminal alkyne groups make it a valuable reagent for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.<sup>[2][3]</sup> This allows for the efficient and specific conjugation of two azide-containing molecules.

## Quantitative Data Summary

The key quantitative properties of **Bis-propargyl-PEG1** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	138.16 g/mol	<sup>[3]</sup>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	<sup>[3]</sup>
CAS Number	40842-04-4	<sup>[2][3]</sup>
Density	0.9502 g/cm <sup>3</sup>	<sup>[2]</sup>
Solubility in DMSO	100 mg/mL (723.80 mM)	<sup>[3]</sup>

## Chemical Structure and Physical Properties

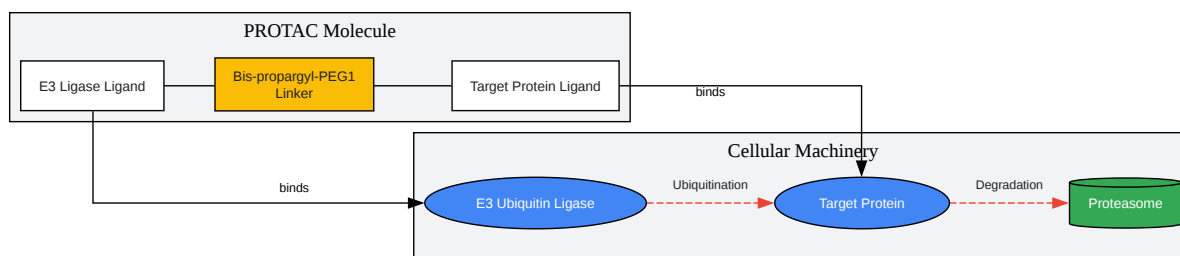
- Chemical Structure (SMILES): C#CCOCCOCC#C<sup>[2]</sup>

- Appearance: Yellow to brown liquid[2]
- Storage Conditions: Should be stored at 4°C under a nitrogen atmosphere.[2][3] When dissolved in a solvent, it is recommended to store at -80°C for up to six months or at -20°C for up to one month.[2][3]

## Applications in Research and Drug Development

The primary application of **Bis-propargyl-PEG1** is as a homobifunctional linker molecule. Its ability to react with azide-functionalized molecules makes it particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2]

In the context of PROTACs, **Bis-propargyl-PEG1** can serve as the central linker connecting a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase.



[Click to download full resolution via product page](#)

### PROTAC Mechanism of Action.

## Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these protocols for their specific experimental conditions and reagents.

# Protocol for Molecular Weight Verification by Mass Spectrometry

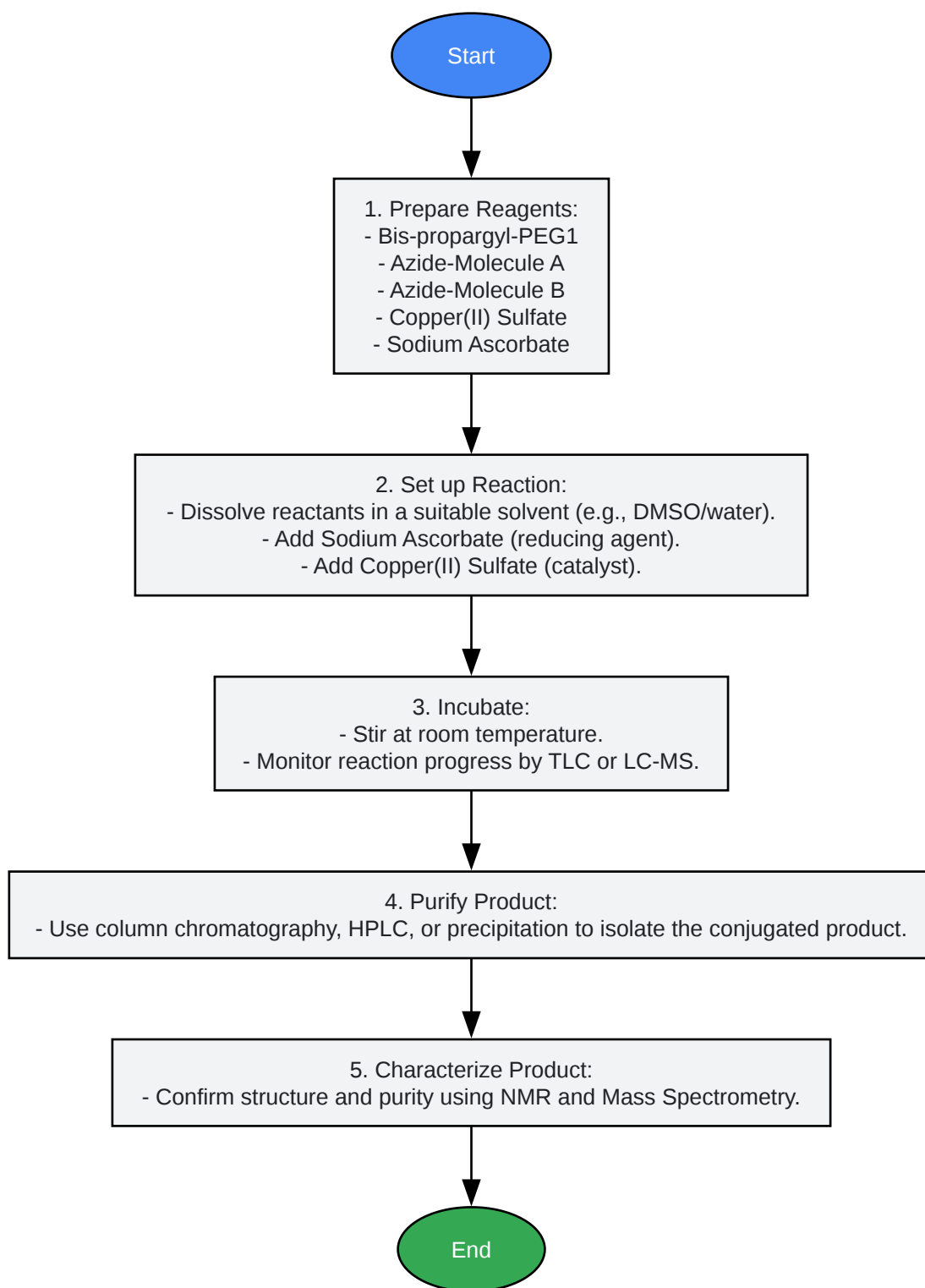
This protocol outlines a general procedure for confirming the molecular weight of **Bis-propargyl-PEG1** using electrospray ionization mass spectrometry (ESI-MS).

- Sample Preparation:
  - Prepare a stock solution of **Bis-propargyl-PEG1** in a compatible solvent (e.g., DMSO) at a concentration of 1 mg/mL.
  - Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent suitable for ESI-MS, such as acetonitrile or methanol with 0.1% formic acid.
- Instrumentation Setup:
  - Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution.
  - Set the instrument to positive ion mode.
  - Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for a stable signal.
- Data Acquisition:
  - Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
  - Acquire mass spectra over a relevant m/z range (e.g., 100-500 m/z).
- Data Analysis:
  - Process the acquired spectrum to identify the peak corresponding to the protonated molecule  $[M+H]^+$ .
  - The expected m/z for  $[M+H]^+$  of **Bis-propargyl-PEG1** ( $C_8H_{10}O_2$ ) is approximately 139.07.

- Other adducts, such as sodium  $[M+Na]^+$  (approx. 161.05 m/z), may also be observed.

## Generalized Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general workflow for conjugating an azide-containing molecule to **Bis-propargyl-PEG1**.



[Click to download full resolution via product page](#)

### Experimental workflow for a CuAAC reaction.

- Reagent Preparation:

- Dissolve **Bis-propargyl-PEG1** and the azide-containing molecules in a suitable solvent system (e.g., a mixture of DMSO and aqueous buffer).
- Prepare fresh stock solutions of the catalyst and reducing agent:
  - Copper(II) sulfate (e.g., 100 mM in water).
  - Sodium ascorbate (e.g., 1 M in water).
- Reaction Setup:
  - In a reaction vessel, combine **Bis-propargyl-PEG1** and the azide-functionalized molecule(s) in the desired stoichiometric ratio.
  - Add the sodium ascorbate solution to the reaction mixture.
  - Initiate the reaction by adding the copper(II) sulfate solution. The final concentration of copper is typically in the range of 0.1-1 mM.
- Incubation and Monitoring:
  - Allow the reaction to proceed at room temperature with stirring.
  - Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.
- Purification:
  - Once the reaction is complete, purify the resulting conjugate. The purification method will depend on the properties of the product and may include silica gel chromatography, preparative High-Performance Liquid Chromatography (HPLC), or precipitation.
- Characterization:
  - Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bis-propargyl-PEG1 | PEG Linkers | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Bis-propargyl-PEG1 , CAS 40842-04-4-CSDN博客 [blog.csdn.net]
- To cite this document: BenchChem. [molecular weight of Bis-propargyl-PEG1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667519#molecular-weight-of-bis-propargyl-peg1]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)